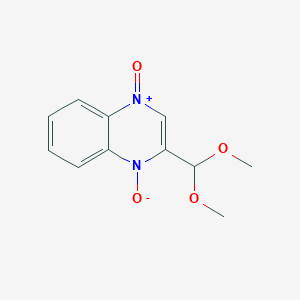

1,4-Dióxido de 2-(Dimetoxi-metil)quinoxalina

Descripción general

Descripción

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxidesThe presence of the N-oxide functional group in the quinoxaline ring enhances the compound’s reactivity and biological activity .

Aplicaciones Científicas De Investigación

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.

Biology: The compound exhibits antibacterial, antifungal, and antiparasitic activities, making it a valuable tool in biological studies.

Industry: The compound is used in agriculture as a growth promoter and in the development of agrochemicals

Mecanismo De Acción

Target of Action

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties. It is an example of an important class of heterocyclic N-oxides . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .

Mode of Action

The compound’s mode of action is primarily through its high reactivity and tendency to undergo various rearrangements . This conjugation leads to an increase in the positive charge at C6 carbon atom as well as stabilization of the intermediate Meisenheimer complex, thereby enhancing its reactivity in nucleophilic substitution reactions .

Result of Action

The compound has found application in the clinic as an antibacterial drug and is used in agriculture. Though the two N-oxide groups are necessary for the antibacterial activity of quinoxaline 1,4-dioxides, some reduced form of quinoxaline compounds were still reported with antibacterial activity .

Análisis Bioquímico

Biochemical Properties

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to produce reactive oxygen species (ROS), which can lead to oxidative stress in cells . This compound also interacts with DNA, causing damage that can lead to cell death. The interactions with enzymes such as oxidoreductases are particularly significant, as these enzymes facilitate the reduction of the N-oxide group, leading to the generation of ROS .

Cellular Effects

The effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide on cells are profound. It has been shown to induce oxidative stress by generating ROS, which can damage cellular components, including DNA, proteins, and lipids . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the oxidative stress induced by this compound can activate signaling pathways that lead to apoptosis, or programmed cell death .

Molecular Mechanism

At the molecular level, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide exerts its effects primarily through the generation of ROS. The compound’s N-oxide group is reduced by cellular oxidoreductases, leading to the production of ROS . These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. Additionally, the compound can bind to DNA, causing structural damage that interferes with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide change over time. The compound is relatively stable, but its effects can be prolonged due to the continuous generation of ROS . Over time, the oxidative damage accumulates, leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cell death .

Dosage Effects in Animal Models

The effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may be beneficial in certain therapeutic contexts . At high doses, the compound can cause severe oxidative damage, leading to cell death and tissue damage. Toxic effects, such as liver and kidney damage, have been observed at high doses .

Metabolic Pathways

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is involved in several metabolic pathways. The primary metabolic pathway involves the reduction of the N-oxide group by oxidoreductases, leading to the generation of ROS . This compound can also undergo hydroxylation, which further contributes to its biological activity. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound .

Transport and Distribution

Within cells and tissues, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cellular oxidoreductases to generate ROS . It can also localize to the nucleus, where it binds to DNA and causes structural damage . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide typically involves the reaction of benzofuroxan with methylglyoxal 1,1-dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial processes .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the N-oxide group to an amine group, altering the compound’s biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Quinoxaline 1,4-dioxide: A closely related compound with similar biological activities.

Quinoxaline-2-carboxylic acid 1,4-dioxide: Another derivative with potent antibacterial properties.

Phenazine derivatives: Compounds like iodinin and myxin, which also exhibit antibacterial and antifungal activities.

Uniqueness: 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is unique due to its specific structural features and the presence of the dimethoxymethyl group, which enhances its reactivity and biological activity compared to other quinoxaline derivatives .

Actividad Biológica

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family, characterized by the presence of two N-oxide groups. This compound exhibits a range of biological activities, including antibacterial, antifungal, and antiparasitic properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide primarily arises from its ability to generate reactive oxygen species (ROS) upon reduction by cellular oxidoreductases. This ROS production can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids . The compound's N-oxide groups are crucial for its reactivity and biological effects.

Antibacterial Activity

Research has demonstrated that derivatives of quinoxaline 1,4-dioxides, including 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide, possess significant antibacterial properties. They are effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the disruption of bacterial DNA synthesis and function through oxidative damage .

Antifungal and Antiparasitic Activities

In addition to antibacterial effects, this compound has shown antifungal activity against pathogenic fungi such as Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like amphotericin B . Furthermore, studies indicate potential antiparasitic effects against organisms responsible for diseases such as malaria and leishmaniasis .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various quinoxaline derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide exhibited promising activity with MIC values in the low microgram range. The study highlighted the potential of these compounds as candidates for new tuberculosis treatments .

Case Study 2: Oxidative Stress Induction

In vitro experiments demonstrated that treatment with 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide led to increased levels of ROS in human cell lines. This oxidative stress was associated with apoptosis and cell cycle arrest, suggesting its utility in cancer therapy by selectively targeting tumor cells while sparing normal cells .

The compound undergoes various chemical reactions that can modify its biological activity:

- Oxidation : Can form different quinoxaline derivatives.

- Reduction : Converts N-oxide groups to amine groups, altering activity.

- Substitution : Allows introduction of functional groups that can enhance or reduce biological effects.

Comparative Analysis

Below is a comparison of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide with related compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antiparasitic Activity | Notes |

|---|---|---|---|---|

| 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | High | Moderate | Moderate | Generates ROS; effective against resistant strains |

| Quinoxaline-2-carboxylic acid 1,4-dioxide | Moderate | High | Low | Stronger antifungal properties; less reactive |

| Phenazine derivatives | High | High | Moderate | Broad-spectrum activity; different mechanism |

Propiedades

IUPAC Name |

3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLITYWRKJWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185876 | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32065-66-0 | |

| Record name | Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32065-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.